2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
Overview
Description
2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the quinoline ring system, along with the thiadiazole moiety, imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, 1,3,4-thiadiazole derivatives have shown diverse biological activities .
Mode of Action
For instance, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biochemical pathways . Similarly, 1,3,4-thiadiazole derivatives have shown diverse biological activities .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Thiadiazole Moiety: The thiadiazole ring can be introduced by reacting the quinoline derivative with thiosemicarbazide under acidic conditions, followed by cyclization with a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline-4-carboxamide: Lacks the thiadiazole moiety, which may result in different biological activities.
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide: Lacks the hydroxyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of both the quinoline ring system and the thiadiazole moiety in 2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide imparts unique chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1H-quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-21-7-12-17-18-14(22-12)16-13(20)9-6-11(19)15-10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,15,19)(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGYQFGXPZHJNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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